molecular formula C13H18N2O2 B1603079 Benzyl 3-(methylamino)pyrrolidine-1-carboxylate CAS No. 917357-83-6

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate

Cat. No.: B1603079
CAS No.: 917357-83-6
M. Wt: 234.29 g/mol
InChI Key: XGJOYHWLQXYOPI-UHFFFAOYSA-N
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Description

It is synthesized via a photocatalytic method using benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate, methylamine, TRIP thiol, and catalyst A, yielding a 56% isolated product as a colorless oil. The compound exhibits rotamerism, as evidenced by split signals in its ¹H NMR spectrum (δH 2.46–7.57 ppm) .

Properties

IUPAC Name

benzyl 3-(methylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-12-7-8-15(9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJOYHWLQXYOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634983
Record name Benzyl 3-(methylamino)pyrrolidine-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID80634983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917357-83-6, 1353971-26-2
Record name Benzyl 3-(methylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 3-(methylamino)pyrrolidine-1-carboxylate
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Preparation Methods

Reductive Amination Approach Using Formaldehyde and Formic Acid

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of pyrrolidinone Cyclization or ring closure methods Variable Starting material for methylation
2 Reductive amination Formaldehyde, formic acid, acetonitrile, 70 °C, 14 h 60-70 Introduces methylamino group at C-3
3 Protection of N-1 Benzyl chloroformate, base (e.g., NaHCO3) 80-90 Forms benzyl carbamate protecting group
4 Purification Chromatography or recrystallization - Ensures high purity and stereochemical integrity

Summary of Key Research Findings

  • The use of reductive amination with formaldehyde and formic acid under mild heating is an effective method to introduce the methylamino group at the 3-position of pyrrolidine.
  • Benzyl carbamate is a preferred protecting group for the nitrogen at position 1, providing stability during synthesis and ease of removal if necessary.
  • Stereoselective methods such as the Evans auxiliary approach can significantly improve yield and enantiomeric purity but may involve more complex procedures.
  • Industrial synthesis favors safer, more economical routes avoiding hazardous intermediates.

Scientific Research Applications

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing into its potential use as a drug candidate for treating various conditions, including neurological disorders.

    Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring can influence its overall pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

The following table summarizes key structural analogs of benzyl 3-(methylamino)pyrrolidine-1-carboxylate, differentiated by substituents at position 3:

Compound Substituent at Position 3 Molecular Formula Synthesis Method Yield/Notes Key Data
This compound -NHCH₃ C₁₃H₁₈N₂O₂ Photocatalysis (Method A) 56% yield, colorless oil, rotamers ¹H NMR (CDCl₃): δH 2.46–7.57 ppm
Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate -OTs (tosyloxy) C₂₀H₂₁NO₅S Not specified (likely SN2 substitution) CAS: 136725-51-4 German ACD/IUPAC name provided
Benzyl 3,3-difluoropyrrolidine-1-carboxylate -F (difluoro) C₁₂H₁₃F₂NO₂ Not specified 95% purity, CAS: 163457-22-5 Commercial availability (1g scale)
Benzyl 3-methoxypyrrolidine-1-carboxylate -OCH₃ C₁₃H₁₇NO₃ Not specified CAS: 130403-95-1, InChI provided Molar mass: 235.28 g/mol
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl -CH₂NH₂ (aminomethyl) C₁₃H₁₉ClN₂O₂ Chiral resolution 99.8% e.e. via SFC chromatography Molecular weight: 270.76 g/mol
Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate -CH₂NHCH₃ (methylaminomethyl) C₁₅H₂₁N₂O₂ Industrial-grade synthesis 99% purity, CAS: 1292369-15-3 Sold in 25 kg batches

Physicochemical Properties

  • Rotamerism: The parent compound exists as rotamers due to restricted rotation around the Cbz group, evidenced by split NMR signals .
  • Purity and Stability: Fluorinated derivatives (e.g., 3,3-difluoro) are sold at 95% purity , whereas the hydrochloride salt of the aminomethyl analog () has higher stability due to ionic character.

Biological Activity

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Structural Overview

This compound consists of a pyrrolidine ring substituted with a benzyl group and a methylamino group. This specific arrangement of functional groups contributes to its distinct pharmacological properties, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It can modulate the activity of enzymes and receptors, leading to diverse biochemical effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Biological Activity Data

Recent studies have highlighted the compound's potential as an inhibitor or modulator in various biological assays. Below is a summary table detailing its biological activities:

Activity Target IC50/EC50 Values Reference
Enzyme inhibitionSpecific kinases0.4 - 1.1 nM
Antiproliferative effectsCancer cell lines0.64 μM
Protein-ligand interactionsVarious enzymesNot specified

Case Studies

  • Antitumor Activity : In a study involving colon cancer models, this compound demonstrated significant inhibition of tumor growth, indicating its potential as an anticancer agent. The compound showed effectiveness at nanomolar concentrations against specific tumor cell lines, suggesting a strong interaction with cellular pathways involved in proliferation .
  • Enzyme Interaction Studies : Research has indicated that this compound can act as an enzyme inhibitor, affecting metabolic pathways crucial for cellular function. Its binding affinity to certain enzymes suggests that it could be developed into therapeutic agents targeting metabolic disorders .

Comparative Analysis

When comparing this compound with similar compounds, it exhibits unique reactivity patterns due to the presence of both benzyl and methylamino groups. These structural differences can significantly influence its pharmacological profiles and applications in medicinal chemistry .

Compound Key Features Biological Activity
This compoundPyrrolidine ring, benzyl groupEnzyme inhibition, anticancer activity
Benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylateSimilar structure with stereochemical variantsVaries based on stereochemistry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-(methylamino)pyrrolidine-1-carboxylate
Reactant of Route 2
Benzyl 3-(methylamino)pyrrolidine-1-carboxylate

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